N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide
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Overview
Description
N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide: is a complex organic compound that features a unique structure combining an aminophenyl group, a thiazolidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide typically involves multi-step organic reactions. One common route includes the condensation of 2-aminophenylamine with a benzoyl chloride derivative to form the benzamide intermediate. This intermediate is then reacted with a thiazolidine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or thiazolidine rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for treating various diseases.
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
- N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide
- This compound derivatives
- Other thiazolidine-based compounds
Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups. This unique structure allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H22N4OS/c2*24-19-8-4-5-9-20(19)26-22(28)18-12-10-16(11-13-18)14-25-23-27-21(15-29-23)17-6-2-1-3-7-17/h2*1-13,21H,14-15,24H2,(H,25,27)(H,26,28)/t2*21-/m11/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBNZKFTESBYKQ-PRFAJPDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S1)C4=CC=CC=C4.C1C(NC(=NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S1)C4=CC=CC=C4.C1[C@@H](NC(=NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44N8O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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